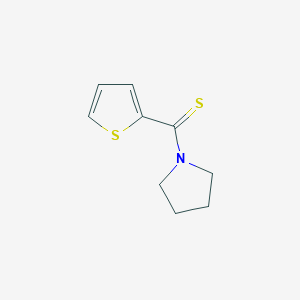
Pyrrolidin-1-yl(thiophen-2-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-1-yl(thiophen-2-yl)methanethione is a heterocyclic compound that features a pyrrolidine ring attached to a thiophene ring via a methanethione group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(thiophen-2-yl)methanethione typically involves the reaction of pyrrolidine with thiophene-2-carbaldehyde in the presence of a sulfurizing agent. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the thione functionality. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
Pyrrolidin-1-yl(thiophen-2-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Brominated or nitrated thiophene derivatives
科学研究应用
Pyrrolidin-1-yl(thiophen-2-yl)methanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of Pyrrolidin-1-yl(thiophen-2-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
相似化合物的比较
Similar Compounds
Thiophen-2-ylmethanethione: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
Pyrrolidin-2-ylmethanethione: Contains a different heterocyclic ring, leading to distinct chemical and biological properties.
Thiophen-2-ylmethylamine: Features an amine group instead of a thione, resulting in different reactivity and applications.
Uniqueness
Pyrrolidin-1-yl(thiophen-2-yl)methanethione is unique due to the combination of the pyrrolidine and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry and materials science.
属性
分子式 |
C9H11NS2 |
|---|---|
分子量 |
197.3 g/mol |
IUPAC 名称 |
pyrrolidin-1-yl(thiophen-2-yl)methanethione |
InChI |
InChI=1S/C9H11NS2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |
InChI 键 |
GRKPGDNGSVJNGU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=S)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


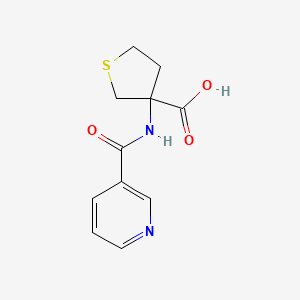
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
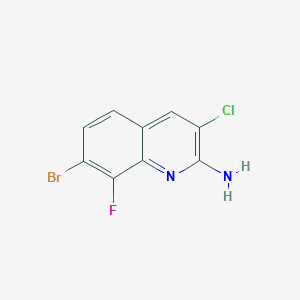

![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
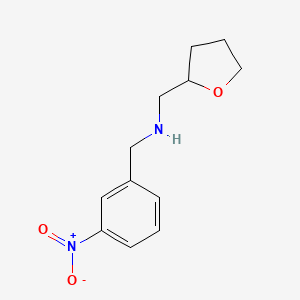
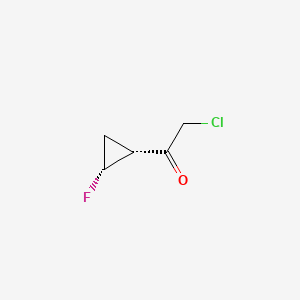

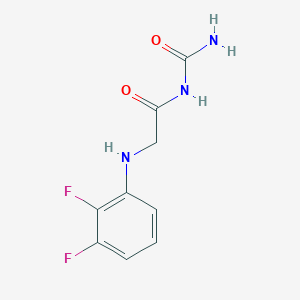
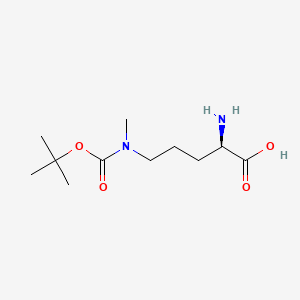
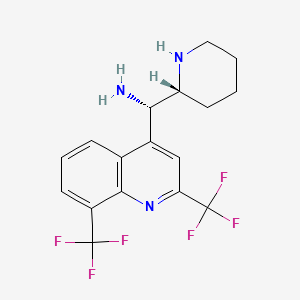
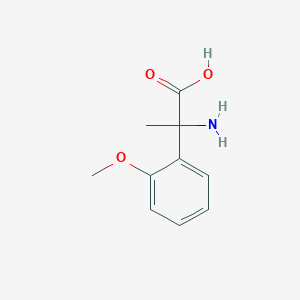
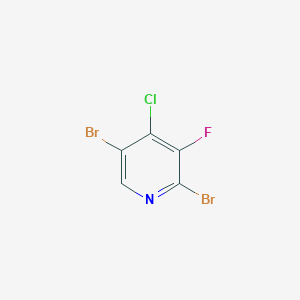
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
